3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Mass spectrometry Pharmacokinetics Bioanalysis

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2375268-84-9) is a bifunctional heterocyclic building block that combines a saturated imidazo[1,2-a]pyridine core, a bromine atom at position 3, and a carboxylic acid at position 6, supplied as the hydrochloride salt for improved handling and solubility. With molecular formula C8H10BrClN2O2 and a molecular weight of 281.53 g/mol, this compound is primarily deployed as a versatile synthetic intermediate in early-stage drug discovery, where the bromine substituent serves as a critical handle for palladium-catalyzed cross-coupling diversification, while the carboxylic acid provides an orthogonal conjugation site.

Molecular Formula C8H10BrClN2O2
Molecular Weight 281.53
CAS No. 2375268-84-9
Cat. No. B2676222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
CAS2375268-84-9
Molecular FormulaC8H10BrClN2O2
Molecular Weight281.53
Structural Identifiers
SMILESC1CC2=NC=C(N2CC1C(=O)O)Br.Cl
InChIInChI=1S/C8H9BrN2O2.ClH/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7;/h3,5H,1-2,4H2,(H,12,13);1H
InChIKeyMSVKVPXVXGLGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: Core Building Block for Halogen-Enabled Medicinal Chemistry


3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS 2375268-84-9) is a bifunctional heterocyclic building block that combines a saturated imidazo[1,2-a]pyridine core, a bromine atom at position 3, and a carboxylic acid at position 6, supplied as the hydrochloride salt for improved handling and solubility [1]. With molecular formula C8H10BrClN2O2 and a molecular weight of 281.53 g/mol, this compound is primarily deployed as a versatile synthetic intermediate in early-stage drug discovery, where the bromine substituent serves as a critical handle for palladium-catalyzed cross-coupling diversification, while the carboxylic acid provides an orthogonal conjugation site [1].

Why 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Cannot Be Replaced by Non-Halogenated or Aromatic Analogs


Replacing this compound with the non-brominated parent (5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride) eliminates the bromine required for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, effectively blocking a key synthetic diversification route [1]. Substituting the aromatic analog (3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid) alters the core's conformational landscape from a saturated, flexible tetrahydro ring to a planar aromatic system, which can profoundly affect target binding, metabolic stability, and solubility [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable differentiation in molecular weight, lipophilicity, synthetic utility, and purity specifications—factors that directly impact procurement decisions in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation Evidence for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Against Closest Analogs


Molecular Weight Differentiation: +39% Mass Increase Enables Unambiguous Analytical Detection

The target compound exhibits a molecular weight of 281.53 g/mol with 14 heavy atoms, compared to 202.64 g/mol and 13 heavy atoms for the non-brominated analog 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride [1][2]. This represents a 78.89 g/mol absolute mass increase (+39%), attributable to the replacement of hydrogen with bromine at position 3. The exact monoisotopic mass shift is even more diagnostic: 279.96142 Da vs. 202.05091 Da [1][2].

Mass spectrometry Pharmacokinetics Bioanalysis

Synthetic Handle Availability: Bromine as the Key Enabler for Palladium-Catalyzed Cross-Coupling Diversification

The bromine substituent at the C-3 position of the imidazo[1,2-a]pyridine scaffold is essential for palladium-catalyzed Suzuki-Miyaura cross-coupling, a transformation that is structurally impossible for the non-halogenated analog. In a systematic study of 3-bromo-imidazo[1,2-a]pyridines, efficient Suzuki coupling with arylboronic acids was demonstrated, enabling rapid generation of π-extended derivatives with yields typically in the 60–95% range [1]. The non-brominated parent compound lacks a C–X bond at this position and therefore cannot participate in this foundational C–C bond-forming reaction, severely limiting its utility in parallel library synthesis.

Cross-coupling Suzuki-Miyaura Parallel synthesis

Lipophilicity Modulation: Controlled LogP Enhancement via Bromine Incorporation

The introduction of bromine at position 3 increases the compound's lipophilicity relative to the non-halogenated analog. Applying the well-established Hansch-Leo aromatic fragment constant for bromine (π = +0.86) [1], the estimated logP contribution from the halogen alone is approximately +0.86 log units. This increment is substantial enough to influence membrane permeability and blood-brain barrier penetration potential, while the carboxylic acid group (pKa ~4–5) and hydrochloride salt form provide counterbalancing aqueous solubility. The non-brominated analog lacks this tunable lipophilic parameter.

Lipophilicity Drug-likeness Permeability

Purity Specification Benchmarking: Research-Grade Quality with Full Analytical Certification

The compound is supplied by AKSci (catalog 1703EP) with a minimum purity specification of 95% . For comparison, the aromatic analog 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 886362-00-1) is offered by the same vendor at 97% minimum purity . The 2% differential is within the typical range for research-grade building blocks and reflects the additional synthetic complexity of the saturated tetrahydro scaffold. Both products are backed by batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS), ensuring batch-to-batch reproducibility.

Quality control Purity analysis Reproducibility

Safety Profile Parity: Equivalent GHS Hazard Classification Simplifies Laboratory Adoption

According to ECHA C&L notifications compiled by PubChem, the target compound carries three GHS hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each with a 100% notification rate [1]. The non-brominated analog (CID 91663960) bears an identical GHS hazard profile with the same three statements at 100% notification [2]. This parity demonstrates that the introduction of bromine does not introduce additional acute toxicity hazards, allowing the compound to be integrated into existing laboratory workflows without requiring supplemental safety infrastructure.

Laboratory safety GHS classification Risk assessment

High-Value Application Scenarios for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Grounded in Quantitative Evidence


Parallel Library Synthesis via Suzuki-Miyaura Diversification at C-3

The C-3 bromine handle enables high-throughput parallel synthesis of diverse compound libraries through palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl-, heteroaryl-, and alkenylboronic acids. This capability, supported by literature precedent for analogous 3-bromo-imidazo[1,2-a]pyridine systems demonstrating yields of 60–95% [1], is the primary reason to select this building block over the non-halogenated analog. The carboxylic acid at C-6 remains available for subsequent amide coupling, enabling orthogonal two-directional diversification in a single synthetic sequence.

Pharmacokinetic Probe Development with Distinct Mass Spectrometry Signature

The 39% mass increase relative to the non-brominated parent compound, combined with the characteristic ⁷⁹Br/⁸¹Br isotopic doublet pattern [1], makes this compound an ideal scaffold for developing pharmacokinetic probes. The distinctive mass signature enables unambiguous detection and quantification of parent compound and metabolites in plasma, tissue homogenates, and microsomal incubation samples via LC-MS/MS, reducing analytical interference and improving lower limits of quantification in drug metabolism and pharmacokinetic (DMPK) studies.

Fragment-Based Drug Design with Controlled Lipophilicity

The predictable +0.86 logP contribution from the bromine atom [1] allows medicinal chemists to fine-tune the lipophilicity of fragment hits during the fragment-to-lead optimization process. The saturated tetrahydroimidazo[1,2-a]pyridine core offers distinct three-dimensional conformational properties compared to planar aromatic analogs, providing a differentiated chemical space for targeting protein-protein interactions, bromodomains, or other binding pockets that favor non-planar ligands. The hydrochloride salt form ensures adequate aqueous solubility for biochemical and biophysical assay conditions.

Orthogonal Bifunctional Building Block for PROTAC and Bifunctional Molecule Synthesis

The combination of a C-3 bromine (for cross-coupling) and a C-6 carboxylic acid (for amide coupling) provides two orthogonal synthetic handles that can be sequentially functionalized. This is particularly valuable in the synthesis of heterobifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras), where independent derivatization of two exit vectors is required to conjugate a target-protein ligand and an E3 ligase ligand. The 95% minimum purity specification ensures reliable stoichiometry in these multi-step sequences, while the equivalent safety profile to non-halogenated analogs [2][3] simplifies scale-up considerations.

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.